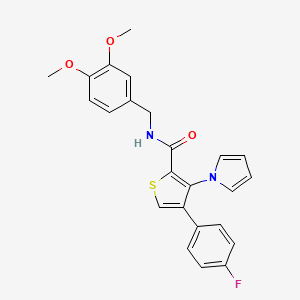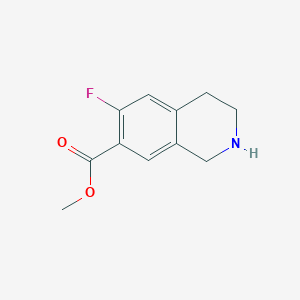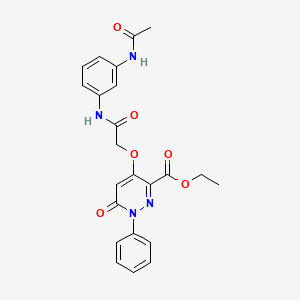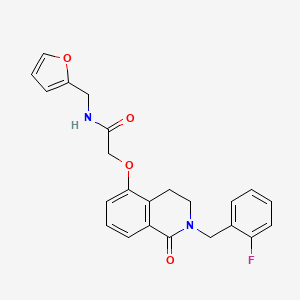![molecular formula C15H12N4O2S B2472943 2-{[4-苯基-5-(吡啶-4-基)-4H-1,2,4-三唑-3-基]硫代}乙酸 CAS No. 18199-82-1](/img/structure/B2472943.png)
2-{[4-苯基-5-(吡啶-4-基)-4H-1,2,4-三唑-3-基]硫代}乙酸
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“2-{[4-phenyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid” is a complex organic compound. It contains a 1,2,4-triazole ring, which is a class of heterocyclic compounds that have been found to possess excellent biological activity . The compound also contains phenyl and pyridinyl groups .
Synthesis Analysis
The synthesis of this compound involves several steps . Initially, a mixture of isonicotinohydrazide and isothiocyanatobenzene is refluxed in ethanol. The resulting product is then dissolved in a NaOH solution and refluxed. After cooling, a hydrochloric acid solution is added dropwise, yielding a large amount of solid. This solid is then mixed with 2-chloroacetonitrile and NaOH in N,N-dimethylformamide (DMF) and stirred overnight. The mixture is then poured into ice, and the product precipitates out. The crude product is recrystallized from ethanol to give colorless crystals .Molecular Structure Analysis
The molecular structure of the compound is complex, with an orthorhombic crystal structure . The compound’s formula is C15H11N5S, and it has a molecular weight of 311.35 g/mol .Physical And Chemical Properties Analysis
The compound forms colorless crystals . It has an orthorhombic crystal structure with the following parameters: a = 9.7864(2) Å, b = 15.5709(3) Å, c = 18.7774(4) Å .科学研究应用
Synthesis and Structural Assessment
The compound has been synthesized and structurally assessed in various studies . It is derived from 1,2,4-triazole-3-thione, obtained by the reaction of 2-cyanopyridine with N-phenylthiosemicarbazide . The compound was further obtained by reaction with chloroacetic acid followed by an acid-catalyzed esterification of the carboxylic acid with methyl alcohol .
Ligand for Group 12 Element Complexes
The compound has been used as a ligand for complexes of Group 12 elements . The molecular and supramolecular structures of these compounds were studied by X-ray diffractometry .
Crystal Engineering
The compound has been used in crystal engineering studies . The study of its molecular and supramolecular structures has contributed to the understanding of crystal engineering and supramolecular architectures .
Hydrogen Bond Studies
The compound has been used in studies of hydrogen bonding . Its molecular and supramolecular structures have been analyzed to understand the role of hydrogen bonds in the formation of supramolecular assemblies .
Metal Complex Studies
The compound has been used in the synthesis of metal complexes . For example, a Hg(II) complex has been synthesized using the compound and HgCl2 .
Potential Applications in Catalysis and Adsorption
Metal-organic frameworks (MOFs) assembled from similar compounds have shown potential in various applications, including catalysis, electrode fabrication, adsorption of gases and organic pollutants, and removal of heavy metals present in water .
未来方向
The future directions for research on this compound could include further exploration of its biological activity, given the known properties of 1,2,4-triazole compounds . Additionally, modifications to the compound’s structure could be investigated to enhance its properties or develop new functionalities.
作用机制
Target of Action
1,2,4-triazole compounds are known for their excellent biological activity , suggesting that they may interact with a variety of biological targets.
Mode of Action
It is known that 1,2,4-triazole compounds can interact with biological targets in a variety of ways, potentially leading to changes in cellular function .
Biochemical Pathways
Given the biological activity of 1,2,4-triazole compounds , it is likely that this compound could influence multiple biochemical pathways, leading to downstream effects on cellular function.
Result of Action
Given the known biological activity of 1,2,4-triazole compounds , it is likely that this compound could have a variety of effects at the molecular and cellular level.
属性
IUPAC Name |
2-[(4-phenyl-5-pyridin-4-yl-1,2,4-triazol-3-yl)sulfanyl]acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N4O2S/c20-13(21)10-22-15-18-17-14(11-6-8-16-9-7-11)19(15)12-4-2-1-3-5-12/h1-9H,10H2,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FAJKCZYJDWBWAP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=NN=C2SCC(=O)O)C3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-{[4-phenyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-methyl-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine](/img/structure/B2472861.png)
![(E)-16-(2-fluorobenzylidene)-10,13-dimethyltetradecahydro-1H-cyclopenta[a]phenanthren-17(2H)-one](/img/structure/B2472864.png)

![4-(cyclohexylcarbonyl)-N-[3-(1H-imidazol-1-yl)propyl]-1H-pyrrole-2-carboxamide](/img/structure/B2472866.png)


![7-(azepane-1-carbonyl)-5-methyl-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2472872.png)


![N-(5-methoxybenzo[d]thiazol-2-yl)-3-(methylthio)-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2472877.png)
![N-[3-(4-Chlorophenyl)cyclohex-2-en-1-yl]prop-2-enamide](/img/structure/B2472878.png)

![5-Fluoro-4-methyl-6-[4-(2-phenylethylsulfonyl)piperazin-1-yl]pyrimidine](/img/structure/B2472882.png)